molecular formula C23H20O6S B2733929 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 329704-30-5

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No.: B2733929
CAS No.: 329704-30-5
M. Wt: 424.47
InChI Key: WCUWYJGOMIXYIU-XYOKQWHBSA-N
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Description

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound with a molecular formula of C23H20O6S This compound is characterized by the presence of a thiophene ring, a phenyl group, and a trimethoxyphenyl group, which are connected through a prop-2-enoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves the following steps:

    Formation of the Prop-2-enoyl Intermediate: The initial step involves the preparation of the prop-2-enoyl intermediate by reacting 2,3,4-trimethoxybenzaldehyde with an appropriate reagent such as malonic acid in the presence of a base like pyridine.

    Coupling with Thiophene-2-carboxylate: The intermediate is then coupled with thiophene-2-carboxylate using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate
  • 4-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Uniqueness

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate is unique due to its specific substitution pattern on the phenyl and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6S/c1-26-19-13-9-16(21(27-2)22(19)28-3)8-12-18(24)15-6-10-17(11-7-15)29-23(25)20-5-4-14-30-20/h4-14H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUWYJGOMIXYIU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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